molecular formula C11H19NO5 B1457175 N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester CAS No. 851726-48-2

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

Cat. No. B1457175
M. Wt: 245.27 g/mol
InChI Key: WMQSRLPZDWIPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester (EMMAE) is a novel compound that has been used in a variety of scientific research applications. EMMAE is a derivative of the malonic acid ester family and is commonly used in organic synthesis and biochemistry. EMMAE is used in a variety of laboratory experiments due to its unique properties and its ability to form a variety of derivatives.

properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSRLPZDWIPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of methylamine in ethanol (400 mL; 33% wt), ethyl acrylate (39.7 g, 0.397 mol) was added over a period of 20 minutes. The reaction mixture was stirred at 0° C. for 2 hours, and concentrated under vacuum. The crude product was used without further purification. The above crude product (21.8 g, 0.166 mol), diisopropylethylamine (28.9 mL, 0.166 mol), and 4-(N,N-dimethylamino)pyridine (2 g, 16 mmol) was dissolved in dichloromethane (300 mL) and cooled to 0° C. The mixture was treated with ethyl 3-chloro-3-oxopropionate (21.3 mL, 0.166 mol) and stirred at 0° C. for one hour. The mixture was allowed to warm up to room temperature and stirred overnight. The reaction mixture was partitioned with aq HCl (400 mL, 1M). The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title compound as yellow oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
28.9 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
21.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
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N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
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N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
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N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
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N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
Reactant of Route 6
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N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

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